2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 Labeled metabolite of Prazosin.

Brand Name: Vulcanchem
CAS No.: 1246820-89-2
VCID: VC0130740
InChI: InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC
Molecular Formula: C14H19N5O2
Molecular Weight: 297.388

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8

CAS No.: 1246820-89-2

Cat. No.: VC0130740

Molecular Formula: C14H19N5O2

Molecular Weight: 297.388

* For research use only. Not for human or veterinary use.

2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 - 1246820-89-2

Specification

Description Labeled metabolite of Prazosin.

CAS No. 1246820-89-2
Molecular Formula C14H19N5O2
Molecular Weight 297.388
IUPAC Name 6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine
Standard InChI InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2
Standard InChI Key APKHJGDGWQDBGM-SQUIKQQTSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator